molecular formula C15H20O9 B1210467 Ipomeanol 4-glucuronide CAS No. 83061-21-6

Ipomeanol 4-glucuronide

Katalognummer B1210467
CAS-Nummer: 83061-21-6
Molekulargewicht: 344.31 g/mol
InChI-Schlüssel: PRIASYUIKDWKKL-UICVJNQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ipomeanol 4-glucuronide is a major urinary metabolite of 4-ipomeanol in rats . It is derived from 4-Ipomeanol (4-IPO), a pulmonary pre-toxin isolated from sweet potatoes infected with the fungus Fusarium solani . One of the 4-IPO metabolites is toxic to the lungs, liver, and kidney in humans and animals .


Synthesis Analysis

Ipomeanol 4-glucuronide is synthesized as a result of the glucuronidation of 4-Ipomeanol . This process is considered an important detoxication reaction in vivo . The synthesis of ®-IPO and (S)-IPO was carried out to assess cytotoxicity in HepG2 cells expressing rabbit CYP4B1 and re-engineered human CYP4B1 .


Molecular Structure Analysis

4-Ipomeanol is a chemical compound belonging to the family of furans. It consists of a furan ring, which is substituted at the third carbon of the furan ring with a pentanone containing a hydroxyl group . The furan ring is aromatic according to Hückel’s rule, so the furan makes the compound relatively stable .


Physical And Chemical Properties Analysis

4-Ipomeanol has a molar mass of 168.192 g·mol −1 . It is a furano-terpenoid toxin produced by moldy sweet potatoes (Ipomoea batatas) .

Wissenschaftliche Forschungsanwendungen

Metabolism and Detoxication

Ipomeanol 4-glucuronide (IPO-glucuronide) is a major metabolite of 4-ipomeanol (IPO), a pulmonary toxin. In rats, IPO undergoes rapid elimination through urinary excretion, with a significant proportion of the dose being excreted as IPO-glucuronide. This suggests that 4-glucuronidation is a critical detoxication reaction for IPO in rats, indicating its role in metabolic processes and potential applications in understanding detoxication pathways (Statham et al., 1982).

Role in Bioactivation and Toxicity

Research has shown that IPO-glucuronide is linked to the bioactivation and subsequent organ toxicity of IPO. A study demonstrated the synthesis of IPO-glucuronide and the development of a quantitative mass spectrometry-based assay for its glucuronidation. It was found that glucuronidation rates in pulmonary and renal tissues were low, correlating with the risk for IPO-induced toxicities in these organs. This indicates that the balance between bioactivation and glucuronidation is crucial for understanding the toxicity of compounds like IPO (Parkinson et al., 2016).

Influence of Stereochemistry

The stereochemistry of IPO influences its bioactivation and glucuronidation. A study explored the effects of IPO stereochemistry on CYP4B1-mediated bioactivation and UGT-mediated glucuronidation. The research found that different enantiomers of IPO were equally potent in bioactivation, and there was significant stereoselectivity in IPO glucuronidation by different UGT isoforms. This finding is crucial for understanding the metabolic processing of compounds like IPO and for the development of targeted therapies, such as gene-directed enzyme prodrug therapy (Teitelbaum et al., 2018).

Safety And Hazards

One of the 4-Ipomeanol metabolites is toxic to the lungs, liver, and kidney in humans and animals . This metabolite can covalently bind to proteins, thereby interfering with normal cell processes . The secondary pathological effects are edema, congestion, and hemorrhage caused by the destruction of the bronchiolar exocrine cells .

Zukünftige Richtungen

A potential CYP4B1 suicide gene application in engineered T-cell treatment of blood cancers has revived interest in the use of 4-ipomeanol (IPO) in gene-directed enzyme prodrug therapy . The lack of pronounced stereoselectivity for IPO’s bioactivation in CYP4B1-transfected HepG2 cells, or for hepatic glucuronidation, suggests the racemate is an appropriate choice for use in suicide gene therapies .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIASYUIKDWKKL-UICVJNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003104
Record name 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipomeanol 4-glucuronide

CAS RN

83061-21-6
Record name Ipomeanol 4-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipomeanol 4-glucuronide
Reactant of Route 2
Ipomeanol 4-glucuronide
Reactant of Route 3
Ipomeanol 4-glucuronide
Reactant of Route 4
Ipomeanol 4-glucuronide
Reactant of Route 5
Ipomeanol 4-glucuronide
Reactant of Route 6
Ipomeanol 4-glucuronide

Citations

For This Compound
18
Citations
CN Statham, JS Dutcher, SH Kim, MR Boyd - Drug Metabolism and …, 1982 - Citeseer
Urinary excretion and metabolism of 4-ipomeanol was studied in rats injected ip with the radiolabeled compound. There was a rapid elimination of radioactivity in the urine, amounting …
Number of citations: 15 citeseerx.ist.psu.edu
AM Teitelbaum, MG McDonald, JP Kowalski… - … of Pharmacology and …, 2019 - ASPET
A potential CYP4B1 suicide gene application in engineered T-cell treatment of blood cancers has revived interest in the use of 4-ipomeanol (IPO) in gene-directed enzyme prodrug …
Number of citations: 3 jpet.aspetjournals.org
OT Parkinson, AM Teitelbaum, D Whittington… - Drug Metabolism and …, 2016 - ASPET
4-Ipomeanol (IPO) is a model pulmonary toxicant that undergoes P450-mediated metabolism to reactive electrophilic intermediates that bind to tissue macromolecules and can be …
Number of citations: 7 dmd.aspetjournals.org
JP Kowalski, MG McDonald, D Whittington… - Chemical Research …, 2019 - ACS Publications
Cytochrome P450 4B1 (CYP4B1) has been explored as a candidate enzyme in suicide gene systems for its ability to bioactivate the natural product 4-ipomeanol (IPO) to a reactive …
Number of citations: 6 pubs.acs.org
OT Parkinson - 2012 - search.proquest.com
The studies presented in this dissertation investigate the enzymatic basis for the species differences in target organ toxicity of the pro-toxin, 4-ipomeanol (IPO). In vitro studies that …
Number of citations: 1 search.proquest.com
CN Statham, MR Boyd - Biochemical pharmacology, 1982 - Elsevier
… to a decrease in the excretion of ipomeanol-4-glucuronide, … there was a trend suggesting less ipomeanol-4-glucuronide … did not alter the urinary excretion of ipomeanol-4-glucuronide …
Number of citations: 15 www.sciencedirect.com
MC Christian, RE Wittes… - JNCI: Journal of the …, 1989 - academic.oup.com
… Proc Am Assoc Cancer Res 28:303, 1987 (50) STATHAM CN, DUTCHER JS, KIM SH, ET AL: Ipomeanol 4-glucuronide, a major urinary metabolite of 4-ipomeanol in the rat. Drug Metab …
Number of citations: 52 academic.oup.com
CN Statham, MR Boyd - Biochemical pharmacology, 1982 - Elsevier
… indicated that the increased concentration of urinary metabolites found in the phenobarbital-treated rats was attributable primarily to an increased excretion of ipomeanol-4glucuronide. …
Number of citations: 22 www.sciencedirect.com
MR Boyd, HA Sasame, RB Franklin - Biochemical and biophysical research …, 1980 - Elsevier
Studies of the ratios of the amounts of 4-ipomeanol covalently bound to the total amounts metabolized support the view that the high rates of in vitro pulmonary microsomal alkylation by …
Number of citations: 18 www.sciencedirect.com
MR Boyd, A Stiko, CN Statham, RB Jones - Biochemical pharmacology, 1982 - Elsevier
… diethylmaleate pretreatment did not alter the tissue distribution or the blood levels of unmetabolized 4-ipomeanol, and it did not alter the excreted amounts of ipomeanol-4-glucuronide …
Number of citations: 66 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.